![molecular formula C19H15F3N2O3 B2410381 5-phenyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)isoxazole-3-carboxamide CAS No. 1396884-06-2](/img/structure/B2410381.png)
5-phenyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)isoxazole-3-carboxamide
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Description
5-phenyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)isoxazole-3-carboxamide, commonly known as LY404039, is a potent and selective antagonist of the metabotropic glutamate receptor 2/3 (mGluR2/3). It was first synthesized and developed by Eli Lilly and Company as a potential treatment for anxiety and depression. However, further studies have shown that LY404039 has potential applications in other fields of research, such as neurodegenerative diseases, addiction, and pain management.
Scientific Research Applications
Enzyme Inhibition and Pharmacological Potential
- Isoxazole derivatives, including compounds related to 5-phenyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)isoxazole-3-carboxamide, have been investigated for their inhibitory effects on enzymes such as dihydroorotate dehydrogenase. These inhibitors show potential as immunosuppressive agents by influencing pyrimidine nucleotide synthesis, essential for immune cell functions (Knecht & Löffler, 1998).
Synthesis and Characterization
- Research on the synthesis of aromatic polyamides bearing ether and isopropylidene or hexafluoroisopropylidene links in the main chain explores the structural properties and thermal stability of compounds that can be related to the isoxazole derivatives. These studies contribute to the development of materials with specific mechanical and chemical properties (Hsiao & Yu, 1996).
Potential Therapeutic Applications
- A study on malonyl-CoA decarboxylase inhibitors identifies derivatives of isoxazole as potent candidates for treating ischemic heart diseases. These compounds have shown to improve cardiac efficiency and function in rat models, suggesting their potential therapeutic value (Cheng et al., 2006).
- Another area of interest is the development of isoxazole-containing sulfonamides with potent carbonic anhydrase II and VII inhibitory properties. These compounds have potential applications in treating conditions like glaucoma and neuropathic pain due to their high inhibitory activity against specific enzyme isoforms (Altug et al., 2017).
Herbicidal Activity
- The synthesis and evaluation of 3-aryl-5-(haloalkyl)-4-isoxazolecarboxamides and their derivatives demonstrate significant herbicidal activity against a range of broadleaf and narrowleaf weeds. This research highlights the agricultural applications of isoxazole derivatives as effective herbicides (Hamper et al., 1995).
properties
IUPAC Name |
5-phenyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N2O3/c20-19(21,22)18(26,14-9-5-2-6-10-14)12-23-17(25)15-11-16(27-24-15)13-7-3-1-4-8-13/h1-11,26H,12H2,(H,23,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYHKIHTYDCYBJI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NO2)C(=O)NCC(C3=CC=CC=C3)(C(F)(F)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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